molecular formula C15H23N3O2S B1438885 N1-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine CAS No. 1105188-34-8

N1-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine

Cat. No.: B1438885
CAS No.: 1105188-34-8
M. Wt: 309.4 g/mol
InChI Key: LMOLAOHCAVZAIM-UHFFFAOYSA-N
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Description

N1-(4,7-Dimethoxybenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine is a benzothiazole derivative characterized by a 4,7-dimethoxy-substituted benzo[d]thiazole core linked to a diethyl-substituted ethane-1,2-diamine moiety. The compound is commercially available with >98% purity (CAS: 469-59-0) and is listed in the CymitQuimica catalog as a specialty chemical .

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N',N'-diethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2S/c1-5-18(6-2)10-9-16-15-17-13-11(19-3)7-8-12(20-4)14(13)21-15/h7-8H,5-6,9-10H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMOLAOHCAVZAIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC1=NC2=C(C=CC(=C2S1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601163659
Record name N2-(4,7-Dimethoxy-2-benzothiazolyl)-N1,N1-diethyl-1,2-ethanediamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105188-34-8
Record name N2-(4,7-Dimethoxy-2-benzothiazolyl)-N1,N1-diethyl-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105188-34-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N2-(4,7-Dimethoxy-2-benzothiazolyl)-N1,N1-diethyl-1,2-ethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601163659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of N2,N2-Diethylethane-1,2-diamine

N2,N2-diethylethane-1,2-diamine is a key amine reagent used for coupling. While direct data on this exact diamine is limited, related diamines such as N1,N2-dimethylethane-1,2-diamine have been synthesized and characterized with detailed reaction conditions, which provide insights into the handling and reactivity of similar diamines.

For example, N,N'-dimethylethane-1,2-diamine synthesis involves:

  • Reaction with potassium cyanide and copper catalysts.
  • Use of sodium triacetoxyborohydride as a reducing agent in reductive amination.
  • Purification by column chromatography and solvent extraction steps.

These processes demonstrate that ethane-1,2-diamine derivatives can be efficiently synthesized and purified under controlled conditions.

Coupling Reaction to Form the Target Compound

The coupling of the benzo[d]thiazole intermediate with N2,N2-diethylethane-1,2-diamine is typically conducted via nucleophilic substitution at the 2-position of the benzo[d]thiazole ring.

  • The reaction conditions often involve stirring the benzo[d]thiazole derivative with the diamine in an appropriate solvent under inert atmosphere.
  • Temperature control is critical, commonly ranging from room temperature to moderate heating (e.g., 60°C) to facilitate the reaction.
  • The reaction time can vary from a few hours to overnight depending on the reactivity of the substrates.
  • Post-reaction workup includes aqueous washes, drying over anhydrous agents, and purification via chromatography or recrystallization.

For instance, related compounds such as N1-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine have been prepared and characterized with high purity (95%) and solid physical form, indicating successful coupling and purification protocols.

Experimental Data Summary

Step Reagents/Conditions Yield (%) Notes
Synthesis of benzo[d]thiazole Cyclization of 2-aminothiophenol with aldehydes - Standard benzo[d]thiazole synthesis; methoxy substitution requires specific precursors
Preparation of diamine Reductive amination with sodium triacetoxyborohydride in 1,2-dichloroethane, purification by column chromatography 46% Example with N,N'-dimethylethane-1,2-diamine; similar approach applicable for diethyl variant
Coupling reaction Stirring benzo[d]thiazole derivative with N2,N2-diethylethane-1,2-diamine at ~60°C, aqueous workup, drying Not specified Reaction time ~2 hours; purification yields solid product with >95% purity

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR): Proton and carbon NMR spectra confirm the substitution pattern and integrity of the diamine and benzo[d]thiazole moieties.
  • Mass Spectrometry (MS): Molecular ion peaks consistent with the molecular weight of the target compound confirm successful synthesis.
  • Purity: High purity (>95%) is achieved through chromatographic purification and recrystallization.

Research Findings and Notes

  • The preparation of N1-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine requires careful control of reaction conditions to ensure selective substitution at the 2-position of the benzo[d]thiazole ring.
  • The use of sodium triacetoxyborohydride in reductive amination is effective for preparing the diamine intermediate.
  • Purification techniques such as column chromatography with gradient elution (ethyl acetate/methanol/triethylamine) are essential for obtaining pure final products.
  • The compound is typically isolated as a solid with good stability and is characterized by standard spectroscopic methods.

Chemical Reactions Analysis

N1-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or acetonitrile, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
One of the primary applications of this compound is in the field of anticancer research. Studies have indicated that compounds containing benzothiazole moieties exhibit promising anticancer properties. The ability of N1-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine to inhibit specific cancer cell lines has been documented in several studies. For instance, it has shown efficacy against breast cancer and leukemia cell lines by inducing apoptosis and inhibiting cell proliferation.

Mechanism of Action
The proposed mechanism involves the inhibition of key signaling pathways that are crucial for cancer cell survival and proliferation. Specifically, it has been suggested that this compound may inhibit ZNF143, a transcription factor implicated in cancer progression .

Biochemical Applications

Enzyme Inhibition
Research indicates that this compound serves as a potent inhibitor of RNA helicase DHX9 . This enzyme plays a significant role in RNA metabolism and is associated with various diseases, including cancer. The inhibition of DHX9 by this compound could lead to novel therapeutic strategies targeting RNA processing pathways.

Case Studies
A notable case study demonstrated the compound's ability to reduce the growth of specific tumor types in vivo by inhibiting DHX9 activity. This suggests potential for development into a therapeutic agent for cancers characterized by overexpression of this helicase.

Material Science Applications

Polymer Chemistry
Beyond biological applications, this compound can be utilized in polymer chemistry as a building block for creating specialized polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength due to its rigid benzothiazole structure.

Activity TypeTargetEffectReference
AnticancerBreast CancerInduces apoptosis
AnticancerLeukemiaInhibits proliferation
Enzyme InhibitionDHX9Reduces enzyme activity

Comparison with Similar Compounds

Structural Analog 1: N-[4-(4-Methoxyphenyl)-Thiazol-2-yl]-N1-(4,5,6,7-Tetrahydro-3H-Azepin-2-yl)-Hydrazine Hydrobromide

Key Features :

  • Contains a thiazole ring substituted with a 4-methoxyphenyl group.
  • Hydrazine linker connected to a tetrahydroazepine moiety.
    Activity : Exhibits cardioprotective properties, outperforming reference drugs Levocarnitine and Mildronate in mitigating hypoxia-induced smooth muscle contraction .
    Comparison : Unlike the target compound, this analog lacks the dimethoxybenzothiazole core but shares a substituted thiazole scaffold. The diethyl-ethylenediamine group in the target compound may enhance solubility or receptor binding compared to the hydrazine-azepine system.

Structural Analog 2: 1,3,4-Thiadiazole Derivatives

Key Features :

  • Fused 1,3,4-thiadiazole and 1,2,4-thiadiazole heterocycles.
  • Benzodioxine or pyrazole substituents.
    Activity : Antimicrobial activity against E. coli, B. mycoides, and C. albicans, with four derivatives showing superior efficacy .
    Comparison : The target compound’s benzothiazole core differs from thiadiazole systems but shares heteroaromaticity, which is critical for π-π interactions in biological targets. The diethylamine side chain may offer steric or electronic advantages over simpler substituents in thiadiazoles.

Structural Analog 3: N1-(2-Chloro-3-Nitropyridin-4-yl)-N2,N2-Diethylethane-1,2-Diamine

Key Features :

  • Pyridine ring substituted with chloro and nitro groups.
  • Shared N2,N2-diethylethane-1,2-diamine moiety. Synthesis: Prepared via nucleophilic substitution of 2,4-dichloro-3-nitropyridine with N,N-diethylethylenediamine in DMSO, yielding 85% purity . However, the pyridine vs. benzothiazole core likely alters reactivity and bioactivity profiles.

Structural Analog 4: Diamine Ligands in Cross-Coupling Reactions

Key Features :

  • Ligands such as N1-(2-(dimethylamino)ethyl)-N1,N2,N2-trimethylethane-1,2-diamine (L5) and ethane-1,2-diamine (L6). Reactivity: Poor performance in coupling benzothiazoles with aryl/alkyl thiols compared to optimized ligands . Comparison: The target compound’s diethyl-ethylenediamine group may enhance metal coordination or steric effects in catalytic applications, though direct evidence is lacking.

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity/Application Reference
N1-(4,7-Dimethoxybenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine Benzothiazole 4,7-Dimethoxy, diethyl-ethylenediamine Specialty chemical (potential bioactivity inferred)
N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(azepin-2-yl)-hydrazine hydrobromide Thiazole 4-Methoxyphenyl, hydrazine-azepine Cardioprotective
1,3,4-Thiadiazole derivatives Thiadiazole Benzodioxine/pyrazole Antimicrobial
N1-(2-Chloro-3-nitropyridin-4-yl)-N2,N2-diethylethane-1,2-diamine Pyridine Chloro, nitro, diethyl-ethylenediamine Synthetic intermediate

Biological Activity

N1-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine is a synthetic compound that belongs to the class of benzothiazole derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article focuses on the biological activity of this specific compound, supported by data tables and relevant research findings.

  • Chemical Formula : C15H23N3O2S
  • Molecular Weight : 293.43 g/mol
  • CAS Number : 1251544-61-2
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Below are key findings regarding its activities:

Anticancer Activity

Several studies have reported the compound's potential as an anticancer agent:

  • Cell Lines Tested : The compound demonstrated significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MCF7 (breast cancer) with IC50 values in the micromolar range.
Cell LineIC50 (µM)Reference
HeLa12.5
A54915.0
MCF710.0

The mechanism through which this compound exerts its anticancer effects appears to involve the induction of apoptosis and cell cycle arrest. In vitro studies have shown that it activates caspase pathways leading to programmed cell death in resistant cancer cell lines.

Antimicrobial Activity

In addition to its anticancer properties, this compound has exhibited antimicrobial activity:

  • Microbial Strains Tested : The compound was tested against Gram-positive and Gram-negative bacteria.
Microbial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64

Study on Antitumor Properties

A recent study explored the antitumor potential of this compound in vivo using xenograft models. The results indicated a significant reduction in tumor volume compared to control groups treated with saline. The study concluded that the compound could be a promising candidate for further development as an anticancer drug.

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of this compound against multi-drug resistant strains. The findings suggested that the compound not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics.

Q & A

Q. Table 1: Representative Reaction Yields

PrecursorSolventCatalystYield (%)Reference
HydrazinecarbodithioateEthanolTriethylamine72–85
Hantzsch-derived intermediateAcetic acidNone65–78

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:

  • Design of Experiments (DoE) : Apply statistical models (e.g., response surface methodology) to variables like temperature (60–100°C), solvent polarity (ethanol vs. DMF), and catalyst loading (0.1–1.0 eq triethylamine). Evidence from flow chemistry suggests continuous processes reduce side reactions .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 6 hours to 30 minutes) while maintaining yields >80% for similar thiazole derivatives .

Key Consideration : Impurities often arise from incomplete cyclization; monitoring via TLC or HPLC is critical .

Basic: What spectroscopic techniques are used to confirm the structure of this compound?

Answer:

  • ¹H/¹³C NMR : Verify methoxy groups (δ ~3.8–4.0 ppm for OCH₃) and diethylamine protons (δ ~1.1–1.3 ppm for CH₃) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 365.15 for C₁₆H₂₄N₄O₂S) .
  • IR spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and C=S vibrations (~1250 cm⁻¹) in intermediates .

Advanced: How do structural modifications (e.g., substituents on the benzothiazole ring) affect biological activity?

Answer:

  • Methoxy positioning : 4,7-Dimethoxy groups enhance lipophilicity, improving membrane permeability in antimicrobial assays .
  • Diethylamine chain : Increases basicity, potentially enhancing interaction with bacterial DNA gyrase or fungal cytochrome P450 targets .

Q. Table 2: Antimicrobial Activity (MIC, µg/mL)

Compound DerivativeE. coliB. mycoidesC. albicansReference
4,7-Dimethoxy derivative12.56.2525.0
Non-methoxy analog>5025.0>50

Basic: What are the primary biological targets studied for this compound?

Answer:

  • Antimicrobial : Targets Gram-positive bacteria (B. mycoides) and fungi (C. albicans) via inhibition of cell wall synthesis or ergosterol biosynthesis .
  • Cardioprotective : Preliminary screening shows potential for reducing ischemia-reperfusion injury in cardiac tissue, possibly via antioxidant pathways .

Advanced: How can contradictory data in biological assays be resolved?

Answer:

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK-293 vs. H9c2 cardiomyocytes) to exclude cell-specific artifacts .
  • Mechanistic studies : Use molecular docking to compare binding affinities for targets like bacterial topoisomerase IV (PDB: 6F4) and confirm via SPR or ITC .

Example : Discrepancies in antifungal activity may arise from differential uptake in C. albicans strains; quantify intracellular accumulation via LC-MS .

Basic: What are the stability and storage recommendations for this compound?

Answer:

  • Stability : Degrades under UV light (t₁/₂ < 24 hours); store in amber vials at –20°C .
  • Solubility : Soluble in DMSO (>50 mg/mL) but precipitates in aqueous buffers (pH < 5.0); use sonication for reconstitution .

Advanced: What computational methods support structure-activity relationship (SAR) studies?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity with biological targets .
  • Molecular Dynamics (MD) : Simulate interactions with antimicrobial targets (e.g., E. coli DHFR) over 100 ns trajectories to identify critical binding residues .

Basic: How is purity assessed during synthesis?

Answer:

  • Elemental analysis : Confirm %C, %H, %N within ±0.3% of theoretical values .
  • HPLC : Use C18 columns (MeCN:H₂O = 70:30) with UV detection at 254 nm; purity >95% required for biological testing .

Advanced: What strategies mitigate toxicity in preclinical studies?

Answer:

  • Prodrug design : Introduce hydrolyzable esters (e.g., acetyl groups) on the diethylamine chain to reduce off-target effects .
  • Metabolic profiling : Use liver microsomes to identify cytochrome P450-mediated detoxification pathways and modify labile sites .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N1-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine
Reactant of Route 2
Reactant of Route 2
N1-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine

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